N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide
Description
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biological imaging and other scientific research.
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c1-15-11-12-21(25-24-15)27-13-16(14-27)26(2)23(28)22-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)22/h3-12,16,22H,13-14H2,1-2H3 |
InChI Key |
SYTLTXQDTZIXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Xanthene Core: The xanthene core is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism by which N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide exerts its effects involves its interaction with specific molecular targets. The xanthene core’s fluorescence allows it to bind to and illuminate biological structures, aiding in imaging and diagnostic applications. The azetidine and pyridazinyl groups may interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine: Shares the pyridazinyl group but differs in the core structure.
1-(6-chloropyridin-3-yl)-N-methylmethanamine: Similar in having a pyridine ring but lacks the xanthene core.
Uniqueness
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with azetidine and pyridazinyl groups, providing a distinct set of properties that are valuable in fluorescence-based applications and potential therapeutic uses.
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